N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide
Description
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3/c25-20-10-4-5-11-22(20)30-16-23(28)26-19-12-13-21-18(15-19)9-6-14-27(21)24(29)17-7-2-1-3-8-17/h1-5,7-8,10-13,15H,6,9,14,16H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDADSMDLCRZEQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3F)N(C1)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pictet-Spengler Cyclization
This method involves condensing aniline derivatives with carbonyl compounds (e.g., aldehydes or ketones) under acidic conditions. For example:
-
Reactants : 6-Aminoindole and cyclohexanone
-
Catalyst : Trifluoroacetic acid (TFA) or hydrochloric acid (HCl)
-
Conditions : Reflux in dichloromethane (DCM) at 40–60°C for 12–24 hours.
| Method | Yield | Purity | Key Observations |
|---|---|---|---|
| Pictet-Spengler | 65–75% | >90% | Requires strict moisture control |
| Friedländer | 55–60% | 85–90% | Higher temperature tolerance |
Friedländer Annulation
This alternative employs o-aminobenzaldehyde and ketones in the presence of Lewis acids:
-
Reactants : o-Aminobenzaldehyde and acetylacetone
-
Catalyst : AlCl₃ or FeCl₃
-
Conditions : 80–100°C in ethanol, 6–8 hours.
Both methods produce the tetrahydroquinoline backbone, but the Pictet-Spengler route offers superior regioselectivity for the 6-position substitution required in the target compound.
N1-Benzoylation Strategies
Introducing the benzoyl group at the N1 position of tetrahydroquinoline is achieved through Friedel-Crafts acylation or direct amidation .
Friedel-Crafts Acylation
-
Reactants : Tetrahydroquinoline, benzoyl chloride
-
Catalyst : AlCl₃ or ZnCl₂
-
Conditions : 0–5°C in DCM, 2–4 hours.
| Catalyst | Yield | Side Products |
|---|---|---|
| AlCl₃ | 80% | <5% over-acylated derivatives |
| ZnCl₂ | 70% | 10–15% di-benzoylated species |
Direct Amidation
An alternative employs benzoyl isocyanate under milder conditions:
-
Reactants : Tetrahydroquinoline, benzoyl isocyanate
-
Solvent : Tetrahydrofuran (THF)
-
Conditions : Room temperature, 6 hours.
This method minimizes side reactions but requires stringent anhydrous conditions.
Synthesis of 2-(2-Fluorophenoxy)Acetamide Side Chain
The acetamide moiety is constructed via a two-step process:
-
Etherification : Coupling 2-fluorophenol with chloroacetyl chloride.
-
Amidation : Reacting the resulting chloroester with ammonia.
Etherification
-
Reactants : 2-Fluorophenol, chloroacetyl chloride
-
Base : K₂CO₃ or NaOH
| Base | Yield | Purity |
|---|---|---|
| K₂CO₃ | 85% | 95% |
| NaOH | 78% | 90% |
Amidation
The chloroester intermediate is treated with aqueous ammonia:
-
Yield : 90–92% with >98% purity after recrystallization.
Final Coupling Reaction
The benzoylated tetrahydroquinoline is coupled with 2-(2-fluorophenoxy)acetamide using carbodiimide-mediated amidation :
-
Reactants : N1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-amine, 2-(2-fluorophenoxy)acetyl chloride
-
Coupling Agents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole)
-
Solvent : DCM or DMF
-
Conditions : 0°C to room temperature, 12–24 hours.
| Solvent | EDCI (equiv) | HOBt (equiv) | Yield |
|---|---|---|---|
| DCM | 1.2 | 1.0 | 75% |
| DMF | 1.5 | 1.2 | 82% |
Critical Note : DMF enhances solubility but complicates purification due to high boiling point.
Purification and Characterization
Final purification is achieved through column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
Characterization Data :
-
¹H NMR : δ 7.8–7.6 (m, benzoyl aromatic), 6.9–6.7 (m, fluorophenoxy), 4.5 (s, OCH₂CO).
-
HPLC : Retention time 12.3 min (C18 column, 70:30 acetonitrile/water).
Industrial-Scale Optimization
For bulk synthesis, continuous flow reactors improve reproducibility:
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives with different substituents.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups to the fluorophenoxy moiety.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a candidate for drug development, particularly for its potential pharmacological activities.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated values based on structural similarities.
Impact of 1-Position Substituents
- Its planar structure may facilitate π-π stacking with aromatic residues in biological targets .
- Benzyl (F740-0297) : The benzyl group increases lipophilicity (logP 4.675) but lacks the electron-withdrawing effect of benzoyl, possibly altering binding kinetics .
- Ethyl (921999-00-0) : The ethyl substituent lowers molecular weight (342.4) and logP (~3.9), improving aqueous solubility but reducing membrane permeability .
- Butyl (954661-41-7) : The longer butyl chain further increases logP (~4.2), favoring lipid bilayer penetration but risking off-target interactions .
Acetamide Substituent Variations
- 2-(4-Fluorophenoxy) (F740-0297): Para-fluorine avoids steric effects but may reduce dipole interactions compared to the ortho position .
- 2-(4-Fluorophenyl) (954661-41-7): Replacing phenoxy with phenyl removes the ether oxygen, reducing hydrogen bond acceptor capacity .
- 2-(2,4-Dichlorophenoxy) (946311-80-4): Chlorine’s strong electron-withdrawing effect increases logP (~5.1) and may enhance herbicidal activity, as seen in auxin agonists like 2,4-D .
Biological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of quinoline derivatives and exhibits various pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C24H21FN2O3 |
| Molecular Weight | 404.44 g/mol |
| LogP | 4.12 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 62.5 Ų |
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, which can lead to diverse biological effects such as:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling.
Biological Activity
Research has indicated that this compound exhibits a range of biological activities:
- Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cell lines by activating intrinsic pathways and inhibiting anti-apoptotic proteins.
- Antimicrobial Activity : Preliminary investigations suggest that this compound has antimicrobial properties against various bacterial strains.
- Neuroprotective Effects : Research indicates potential neuroprotective effects, possibly through the modulation of neuroinflammatory pathways.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that the compound significantly reduced tumor growth in xenograft models of breast cancer by inducing cell cycle arrest and apoptosis .
- Antimicrobial Study : In a study published in Antimicrobial Agents and Chemotherapy, the compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Neuroprotective Effects |
|---|---|---|---|
| N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide | Moderate | Low | None |
| N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide | High | Moderate | Low |
| This compound | High | High | Moderate |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide, and how are reaction conditions optimized?
- Answer : The synthesis involves multi-step reactions, including:
- Step 1 : Formation of the tetrahydroquinoline core via cyclization of substituted anilines under acidic conditions.
- Step 2 : Benzoylation at the 1-position using benzoyl chloride in dichloromethane with a base (e.g., triethylamine) .
- Step 3 : Acetamide coupling at the 6-position using 2-(2-fluorophenoxy)acetic acid activated by coupling agents (e.g., EDC/HOBt) .
- Optimization : Solvent choice (e.g., toluene or DCM), mild temperatures (20–40°C), and pH control (neutral to slightly basic) are critical for yield and purity. Reaction progress is monitored via TLC or HPLC .
Q. Which analytical techniques are essential for confirming the purity and structural integrity of this compound?
- Answer : Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry.
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by reverse-phase C18 columns).
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ at 407.4 Da).
- Melting Point Analysis : Consistency with literature values (if available) .
Q. What preliminary biological assays are recommended to screen this compound for bioactivity?
- Answer : Initial screens include:
- Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases, given the tetrahydroquinoline scaffold’s affinity for ATP-binding pockets .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?
- Answer : Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration).
- Compound Purity : Re-characterize batches using HPLC and NMR.
- Solubility Differences : Use consistent co-solvents (e.g., DMSO <0.1% v/v).
- Target Selectivity : Perform kinome-wide profiling to identify off-target effects .
Q. What advanced methodologies are used to study its interactions with biological targets (e.g., enzymes or receptors)?
- Answer : Techniques include:
- Surface Plasmon Resonance (SPR) : Real-time binding kinetics (KD, kon/koff) .
- X-ray Crystallography : Co-crystallization with target proteins (e.g., kinases) to map binding modes.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
- Molecular Dynamics Simulations : Predict ligand-protein stability and conformational changes .
Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?
- Answer : Strategies include:
- Scaffold Modifications : Vary substituents on the tetrahydroquinoline (e.g., electron-withdrawing groups at the 6-position) .
- Bioisosteric Replacement : Substitute the fluorophenoxy group with trifluoromethyl or chlorophenyl moieties .
- Enantiomer Separation : Use chiral chromatography (e.g., SFC with Chiralpak AD-H) to isolate and test individual enantiomers .
- Data Analysis : Correlate substituent properties (ClogP, polar surface area) with bioactivity using QSAR models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
